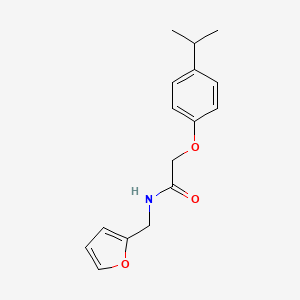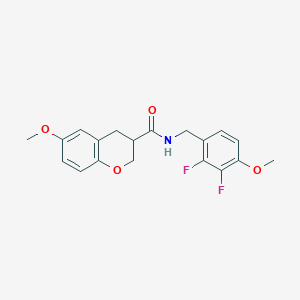
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide, also known as FIAA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. FIAA is a synthetic compound that has been developed as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide is not fully understood. However, studies have suggested that N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and physiological effects:
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide can reduce inflammation and oxidative stress in cells. N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has also been found to have anti-cancer effects, inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to have neuroprotective effects, protecting neurons from damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide is also stable and can be stored for long periods of time. However, there are also limitations to using N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide in lab experiments. The mechanism of action of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, which makes it difficult to design experiments that specifically target its effects. In addition, N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide. One area of research is to further investigate the mechanism of action of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide. Understanding how N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide works at a molecular level could help to identify new therapeutic targets for diseases. Another area of research is to explore the potential use of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide in combination with other drugs or therapies. Finally, more studies are needed to determine the safety and efficacy of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide involves the reaction of 2-furylmethylamine with 4-isopropylphenyl chloroacetate in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to have potential therapeutic effects for various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has anti-inflammatory properties and can inhibit the growth of cancer cells. N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(2)13-5-7-14(8-6-13)20-11-16(18)17-10-15-4-3-9-19-15/h3-9,12H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCCFRBXOZYUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531163.png)

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5531177.png)
![2-[(4-chlorophenoxy)methyl]-3-[(3,4-dimethoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5531180.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperidine](/img/structure/B5531182.png)
![2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5531184.png)
![8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide](/img/structure/B5531186.png)
![N'-(1-methylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531195.png)

![4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5531200.png)
![4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5531208.png)
![8-(2,3-dimethylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531210.png)
![N-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531217.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)